molecular formula C17H20O4 B12387476 Cryptomoscatone D2

Cryptomoscatone D2

Cat. No.: B12387476
M. Wt: 288.34 g/mol
InChI Key: GOQOIZFMLWZVMB-GLBZDCTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cryptomoscatone D2 is a naturally occurring compound isolated from the plant Cryptocarya concinna, a member of the laurel family. This compound belongs to the class of α, β-unsaturated δ-lactones and is known for its significant biological activities, including its role as a G2 checkpoint inhibitor

Preparation Methods

Synthetic Routes and Reaction Conditions: The first stereoselective total synthesis of (Z)-Cryptomoscatone D2 was accomplished using propane-1,3-diol as the starting material . The key steps in the synthesis include:

    Protection of Hydroxyl Groups: One of the hydroxyl groups of propane-1,3-diol is protected as the benzyl ether.

    Oxidation and Allylation: The protected compound is oxidized to the corresponding aldehyde, followed by Maruoka asymmetric allylation.

    Ring Closing Metathesis: The intermediate undergoes ring closing metathesis to form the desired lactone structure.

    Hydrogenation: The final step involves the hydrogenation of the triple bond using Lindlar’s catalyst.

Industrial Production Methods: While the industrial production methods for Cryptomoscatone D2 are not extensively documented, the synthetic route described above provides a foundation for potential large-scale synthesis. Optimization of reaction conditions and scaling up the process would be necessary for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Cryptomoscatone D2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups and enhanced biological activities .

Scientific Research Applications

Cryptomoscatone D2 has several scientific research applications, including:

Comparison with Similar Compounds

  • Cryptomoscatone D1
  • Cryptomoscatone E1
  • Cryptofolione (Cryptomoscatone E2)
  • Cryptomoscatone E3
  • Cryptomoscatone F1

Comparison: Cryptomoscatone D2 is unique due to its specific configuration and potent biological activity as a G2 checkpoint inhibitor.

Properties

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

(2R)-2-[(E,2R,4R)-2,4-dihydroxy-6-phenylhex-5-enyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C17H20O4/c18-14(10-9-13-5-2-1-3-6-13)11-15(19)12-16-7-4-8-17(20)21-16/h1-6,8-10,14-16,18-19H,7,11-12H2/b10-9+/t14-,15+,16+/m0/s1

InChI Key

GOQOIZFMLWZVMB-GLBZDCTLSA-N

Isomeric SMILES

C1C=CC(=O)O[C@H]1C[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O

Canonical SMILES

C1C=CC(=O)OC1CC(CC(C=CC2=CC=CC=C2)O)O

Origin of Product

United States

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